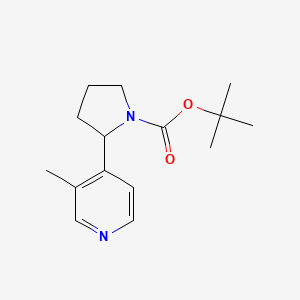
tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 3-methylpyridin-4-yl substituent. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the 3-Methylpyridin-4-yl Group: This step involves the coupling of the pyrrolidine ring with a 3-methylpyridin-4-yl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine ring to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for asymmetric synthesis.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
- Used as a precursor in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is primarily determined by its interactions with molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
- tert-Butyl 3-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The position of the methyl and pyridinyl groups can vary, leading to differences in chemical reactivity and biological activity.
- Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution.
- Biological Activity: Similar compounds may exhibit different pharmacological profiles, depending on their interactions with molecular targets and biological systems.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-16-8-7-12(11)13-6-5-9-17(13)14(18)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |
InChI Key |
QYQMGDOBYJCYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




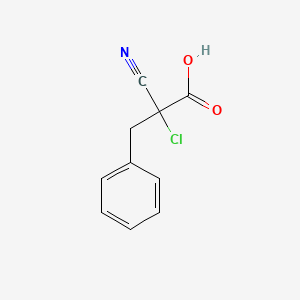
![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

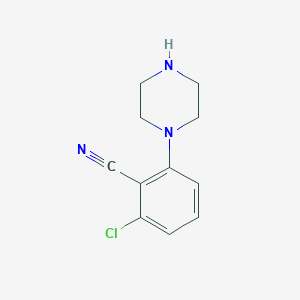


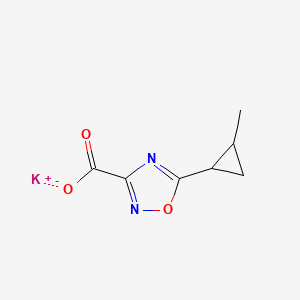
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
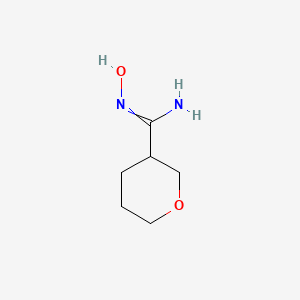
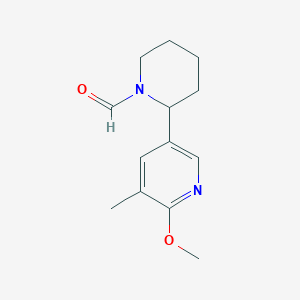
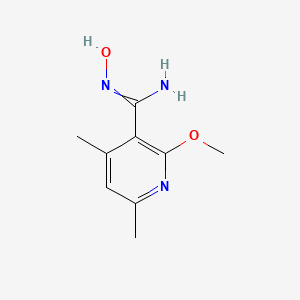
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
